2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core with a 4-iodophenyl group at the 2-position and a carbaldehyde group at the 3-position. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with 4-iodobenzaldehyde under acidic conditions to form the imidazo[1,2-a]pyrimidine core. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Palladium-catalyzed Suzuki coupling using boronic acids in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Uniqueness
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the iodine atom, which can be further functionalized through various substitution reactions.
Properties
Molecular Formula |
C13H8IN3O |
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Molecular Weight |
349.13 g/mol |
IUPAC Name |
2-(4-iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C13H8IN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H |
InChI Key |
XHILYFKTTMJFSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)I)C=O |
Origin of Product |
United States |
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